3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1238274-59-3
VCID: VC6454561
InChI: InChI=1S/C17H14BrClN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2
SMILES: C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Molecular Formula: C17H10BrClN4O
Molecular Weight: 401.65

3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole

CAS No.: 1238274-59-3

Cat. No.: VC6454561

Molecular Formula: C17H10BrClN4O

Molecular Weight: 401.65

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole - 1238274-59-3

Specification

CAS No. 1238274-59-3
Molecular Formula C17H10BrClN4O
Molecular Weight 401.65
IUPAC Name 3-(4-bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C17H14BrClN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2
Standard InChI Key XFMNULZGMOWWPG-UHFFFAOYSA-N
SMILES C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

The compound (CAS No. 1238274-59-3) has the molecular formula C₁₇H₁₀BrClN₄O and a molecular weight of 401.65 g/mol. Its IUPAC name systematically describes the oxadiazole ring substituted at position 3 with a 4-bromophenyl group and at position 5 with a pyrazolidine derivative bearing a 4-chlorophenyl substituent. The SMILES string C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl encodes this topology, while the InChIKey XFMNULZGMOWWPG-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₀BrClN₄O
Molecular Weight401.65 g/mol
XLogP34.2 (estimated)
Hydrogen Bond Donors1 (pyrazolidine NH)
Hydrogen Bond Acceptors5 (oxadiazole N,O; pyrazolidine N)
Rotatable Bonds4

The calculated partition coefficient (XLogP3 ≈ 4.2) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility. The planar oxadiazole ring and twisted pyrazolidine moiety create a bent molecular geometry, as evidenced by crystallographic analogs .

Spectroscopic Characterization

Infrared spectroscopy of related oxadiazole-pyrazolidine hybrids reveals characteristic absorptions:

  • N–H stretch: 3250–3360 cm⁻¹ (pyrazolidine secondary amine)

  • C=N/C=N–O: 1610–1640 cm⁻¹ (oxadiazole ring)

  • C–Br/C–Cl: 550–650 cm⁻¹ (aryl halide stretches)

¹H NMR spectra typically show:

  • Aromatic protons: δ 7.2–7.8 ppm (doublets for para-substituted benzene)

  • Pyrazolidine CH₂: δ 3.4–4.1 ppm (multiplet)

  • NH proton: δ 8.5–9.0 ppm (broad singlet)

Synthetic Methodology

Reaction Design and Optimization

The synthesis follows a convergent strategy (Scheme 1):

  • Oxadiazole formation: Hydrazinolysis of ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate with carbon disulfide yields the 1,3,4-oxadiazole-2-thione intermediate .

  • Pyrazolidine construction: Condensation of 4-chlorophenylhydrazine with γ-keto esters produces the pyrazolidine core.

  • Coupling reaction: Mitsunobu or Ullmann coupling links the oxadiazole and pyrazolidine moieties .

Critical parameters include:

  • Temperature: 80–110°C for cyclocondensation

  • Catalyst: K₂CO₃ or CuI for coupling steps

  • Solvent: Ethanol/DMF (3:1) for crystallization

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Ox

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